molecular formula C6H5BrFNO B1373873 5-Bromo-2-fluoro-3-methoxypyridine CAS No. 880870-66-6

5-Bromo-2-fluoro-3-methoxypyridine

Cat. No.: B1373873
CAS No.: 880870-66-6
M. Wt: 206.01 g/mol
InChI Key: KWAGWMGOGGVRHV-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-3-methoxypyridine: is a heterocyclic aromatic compound with the molecular formula C6H5BrFNO . It is a derivative of pyridine, where the hydrogen atoms at positions 5, 2, and 3 are substituted by bromine, fluorine, and methoxy groups, respectively. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-fluoro-3-methoxypyridine typically involves the halogenation and methoxylation of pyridine derivatives. One common method includes the bromination of 2-fluoro-3-methoxypyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution: Various substituted pyridines depending on the nucleophile used.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Dehalogenated pyridines.

Scientific Research Applications

Chemistry: 5-Bromo-2-fluoro-3-methoxypyridine is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and materials science applications .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its unique substitution pattern allows for the development of molecules with specific biological activities, such as enzyme inhibitors or receptor modulators .

Industry: The compound is used in the development of advanced materials, including polymers and liquid crystals. Its incorporation into polymer backbones can enhance the thermal and chemical stability of the resulting materials .

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoro-3-methoxypyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of bromine, fluorine, and methoxy groups can influence the compound’s electronic properties and its interaction with biological macromolecules .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2-fluoro-3-methoxypyridine is unique due to the combination of bromine, fluorine, and methoxy substituents on the pyridine ring. This unique substitution pattern imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

5-bromo-2-fluoro-3-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO/c1-10-5-2-4(7)3-9-6(5)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWAGWMGOGGVRHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70729559
Record name 5-Bromo-2-fluoro-3-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70729559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

880870-66-6
Record name 5-Bromo-2-fluoro-3-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70729559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-fluoro-3-methoxypyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Tetrabutyl ammonium fluoride (1.0 M THF solution: 3.9 ml) was added to a DMF (5 ml) solution of 5-bromo-3-methoxy-2-nitropyridine (CAS No. 152684-26-9) (450 mg), and the obtained mixture was stirred at 70° C. for 72 hours. The reaction solution was cooled to room temperature. Water was added to the reaction solution, and the mixture was extracted with ethyl acetate. The organic layer was dried over sodium sulfate and then filtered. The filtrate was concentrated under reduced pressure, and the residue was purified by silica gel column chromatography (n-heptane:ethyl acetate=10:1 to 2:1), so as to obtain the title compound (258 mg).
Quantity
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